molecular formula C13H15ClN2O B5684981 N,N-diallyl-N'-(3-chlorophenyl)urea

N,N-diallyl-N'-(3-chlorophenyl)urea

Cat. No.: B5684981
M. Wt: 250.72 g/mol
InChI Key: OCBBVQPZOCEOIS-UHFFFAOYSA-N
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Description

N,N-diallyl-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two allyl groups and a 3-chlorophenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-N’-(3-chlorophenyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, providing high yields and chemical purity. The reaction involves the use of potassium isocyanate and the corresponding amine, followed by filtration or extraction procedures to isolate the desired product.

Industrial Production Methods

Industrial production of N,N-diallyl-N’-(3-chlorophenyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This process can be scaled up for large-volume production, making it suitable for commercial applications. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-N’-(3-chlorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted urea derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

N,N-diallyl-N’-(3-chlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can undergo radical polymerization, where the allyl groups participate in the formation of polymer chains . This process is facilitated by the presence of a catalyst or initiator, leading to the formation of high-molecular-weight products. The molecular targets include reactive sites on enzymes and proteins, where the compound can form covalent bonds, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diallyl-N’-(3-chlorophenyl)urea include:

Uniqueness

N,N-diallyl-N’-(3-chlorophenyl)urea is unique due to its specific combination of allyl and chlorophenyl groups attached to the urea moiety. This structure imparts distinct chemical properties, such as reactivity towards nucleophiles and the ability to undergo radical polymerization. These features make it valuable in various applications, from synthetic chemistry to industrial production.

Properties

IUPAC Name

3-(3-chlorophenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBBVQPZOCEOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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